Product packaging for 5-Methylcytidine 5'-monophosphate(Cat. No.:CAS No. 117309-80-5)

5-Methylcytidine 5'-monophosphate

Cat. No.: B1149831
CAS No.: 117309-80-5
M. Wt: 337.22 g/mol
InChI Key: NJQONZSFUKNYOY-JXOAFFINSA-N
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Description

5-Methylcytidine 5'-monophosphate (5-methyl-CMP) is a pyrimidine ribonucleoside 5'-monophosphate that is central to the study of epigenetic regulation. This modified nucleotide, featuring a methyl group at the fifth carbon of the cytosine base, serves as a key biochemical precursor and research tool for investigating methylation pathways in nucleic acids . In the context of RNA, the incorporation of methylated cytidine contributes to the epitranscriptome, influencing gene expression at the post-transcriptional level. The presence of 5-methylcytidine (m5C) in RNA is a widespread modification that increases the base stacking and thermal stability of RNA molecules, thereby enhancing their structural integrity and resistance to degradation . These modifications are critical for fundamental cellular processes, including the accurate and efficient translation of genetic code, as m5C is essential for tRNA stability and ribosomal function . Researchers utilize this compound to explore these vital mechanisms in diverse areas such as stem cell biology, where correct RNA methylation is a known regulator of pluripotency and differentiation, and neurodevelopment, where mutations in associated methyltransferase enzymes are linked to deficits . The compound's role extends to the suppression of transgene reactivation induced by demethylating agents, highlighting its functional significance in maintaining epigenetic silencing in plant and animal models . This foundational research, enabled by nucleotides like this compound, paves the way for advanced applications in biotechnology, including the development of stable and highly translatable synthetic mRNA.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N3O8P B1149831 5-Methylcytidine 5'-monophosphate CAS No. 117309-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N3O8P/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(21-9)3-20-22(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H2,11,12,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQONZSFUKNYOY-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922391
Record name 4-Imino-5-methyl-1-(5-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol
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Molecular Weight

337.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3590-36-1, 117309-80-5
Record name 5-Methylcytidylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3590-36-1
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Record name 5-Methylcytidylic acid
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Record name 5-Methylcytidine 5'-monophosphate
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Record name 5-methylcytidine 5'-monophosphate
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Record name 4-Imino-5-methyl-1-(5-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol
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Biochemical Pathways and Enzymology of 5 Methylcytidine 5 Monophosphate

Biosynthesis and Precursor Metabolism of 5-Methylcytidine (B43896) 5'-monophosphate

The journey to forming 5-methylcytidine 5'-monophosphate and its triphosphate derivative begins with the enzymatic modification of cytosine bases within DNA or RNA, or at the nucleoside level, followed by sequential phosphorylation.

Enzymatic Formation of 5-Methylcytidine and 5-Methyl-2'-deoxycytidine (B118692)

The primary mechanism for the formation of 5-methylcytosine (B146107) (m5C) is the post-synthetic modification of cytosine residues already incorporated into DNA or RNA. semanticscholar.org This process is catalyzed by a class of enzymes known as DNA methyltransferases (DNMTs) in DNA and by specific RNA methyltransferases (e.g., NSUN family, DNMT2) in various RNA molecules. semanticscholar.orgresearchgate.net These enzymes transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the 5th carbon of the cytosine ring. semanticscholar.org

The resulting 5-methylcytosine within the nucleic acid polymer can be broken down into the nucleoside 5-methyl-2'-deoxycytidine (5mdC) during DNA degradation or 5-methylcytidine (5mC) during RNA turnover. researchgate.net

Alternatively, at the DNA level, 5-methylcytosine can be further oxidized by the Ten-eleven translocation (TET) family of dioxygenases to form 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), initiating a pathway for active DNA demethylation. nih.govepigentek.comwikipedia.org The degradation of DNA containing these oxidized forms can also release the corresponding modified nucleosides, such as 5-hydroxymethyl-2'-deoxycytidine (5hmdC). medchemexpress.com

Enzyme FamilySubstrateProductFunction
DNA Methyltransferases (DNMTs)Cytosine in DNA5-Methylcytosine in DNAEpigenetic regulation, gene silencing. semanticscholar.orgnih.gov
RNA Methyltransferases (e.g., NSUN, DNMT2)Cytosine in RNA5-Methylcytosine in RNARNA stability, translation regulation. researchgate.net
Ten-eleven Translocation (TET) Enzymes5-Methylcytosine in DNA5-Hydroxymethylcytosine (5hmC), 5-Formylcytosine (5fC), 5-Carboxylcytosine (5caC)Active DNA demethylation. nih.govepigentek.comacs.org

Phosphorylation Pathways to 5'-monophosphate Derivatives

Once the nucleosides 5-methylcytidine and 5-methyl-2'-deoxycytidine are present in the cell, they can enter salvage pathways to be converted into their respective 5'-monophosphate forms. This phosphorylation is a critical step for their reuse or further metabolic conversion. The phosphorylation is catalyzed by nucleoside kinases, which transfer a phosphate (B84403) group from a donor like ATP or GTP to the 5'-hydroxyl group of the nucleoside. mdpi.com

Studies have shown that enzymes such as Drosophila melanogaster deoxynucleoside kinase (dNK) and Bacillus subtilis deoxycytidine kinase (dCK) are capable of phosphorylating 5-methylcytidine and 5-methyl-2'-deoxycytidine. mdpi.com Deoxycytidine kinase, in particular, demonstrates high efficiency in phosphorylating these C5-modified cytidine (B196190) analogues. mdpi.com

EnzymeSubstrateProductKey Findings
Deoxycytidine kinase (dCK)5-Methylcytidine, 5-Methyl-2'-deoxycytidineThis compound, 5-Methyl-2'-deoxycytidine 5'-monophosphateHigh phosphorylation yields (>50%) for C5-modified cytidines. mdpi.com
Deoxynucleoside kinase (dNK)5-Methylcytidine, 5-Methyl-2'-deoxycytidineThis compound, 5-Methyl-2'-deoxycytidine 5'-monophosphateLess efficient than dCK for C5-modified cytidines (8-22% yield). mdpi.com
Non-specific nucleoside phosphotransferaseCytidine, DeoxycytidineCytidine 5'-monophosphate, Deoxycytidine 5'-monophosphatePart of the general pyrimidine (B1678525) salvage pathway. nih.gov

Conversion to Nucleoside Triphosphates (e.g., 5-Methyl-dCTP, 5-Methyl-CTP) for Polymerization

For 5-methylcytidine to be incorporated into newly synthesized DNA or RNA, its monophosphate form must be further phosphorylated to a triphosphate. This sequential phosphorylation is carried out by nucleoside monophosphate kinases and nucleoside diphosphate (B83284) kinases. nih.gov

However, this conversion pathway faces a significant bottleneck. Cytidine monophosphate kinase (CMPK1), the enzyme responsible for converting the monophosphate to the diphosphate form, exhibits stringent substrate specificity and is unable to efficiently phosphorylate 5-methyl-2'-deoxycytidine 5'-monophosphate (5-mdCMP). nih.gov This limitation acts as a major barrier, restricting the endogenous formation of 5-methyl-2'-deoxycytidine-5'-triphosphate (5-mdCTP) and its subsequent availability to DNA polymerases. nih.gov Despite this, exogenous 5-mdCTP can be incorporated into DNA when introduced directly into cells. nih.govtrilinkbiotech.com

Similarly, this compound can be converted to 5-methylcytidine-5'-triphosphate (B12393967) (5-methyl-CTP). trilinkbiotech.commedchemexpress.com This modified nucleotide is used in the in vitro synthesis of mRNA to produce transcripts with enhanced stability and translational efficiency, while reducing innate immune stimulation. trilinkbiotech.comapexbt.comneb.com

Catabolism and Degradation Mechanisms of this compound

The cellular pools of 5-methylcytidine nucleotides are carefully controlled through degradation pathways, primarily involving deamination, which converts them into other nucleotide species.

Enzymatic Deamination of 5-Methyl-2'-deoxycytidine 5'-monophosphate to Thymidine (B127349) Monophosphate

A primary catabolic fate for 5-methyl-2'-deoxycytidine 5'-monophosphate (5-mdCMP) is its rapid deamination to thymidine monophosphate (TMP). nih.gov This reaction is catalyzed by a specific deaminase and represents a direct link between the metabolism of modified cytosine and thymine (B56734) nucleotides. This conversion is significant as it effectively transforms a methylated cytosine derivative into a canonical DNA base, thereby influencing the nucleotide pool available for DNA synthesis.

The deamination can also occur at the nucleoside level, where 5-methyl-2'-deoxycytidine is converted to thymidine by human cytidine deaminase. nih.gov

Role of Specific Deaminases (e.g., 5-mdCMP deaminase, Cytidine Deaminase) in Nucleotide Homeostasis

Specific enzymes are crucial for maintaining the balance (homeostasis) of pyrimidine nucleotides.

5-mdCMP deaminase : This enzyme activity, found in cells such as human sperm, specifically targets 5-mdCMP, converting it to TMP. nih.gov By regulating the levels of 5-mdCMP, this deaminase prevents its excessive accumulation and potential misincorporation into DNA, while also contributing to the pool of TMP.

The interplay of these biosynthetic and catabolic pathways ensures that the levels of 5-methylcytidine nucleotides are tightly regulated, which is essential for maintaining epigenetic integrity and genome stability.

Specificity and Barriers of Nucleoside Monophosphate Kinases (e.g., CMPK1) Towards this compound Phosphorylation

The phosphorylation of nucleoside monophosphates is a critical step in the synthesis of nucleoside triphosphates, the building blocks of nucleic acids. This reaction is catalyzed by a family of enzymes known as nucleoside monophosphate (NMP) kinases. In the context of this compound (5-mCMP) and its deoxy counterpart, 5-methyl-2'-deoxycytidine 5'-monophosphate (5-mdCMP), the specificity of these kinases, particularly cytidine/uridine (B1682114) monophosphate kinase 1 (CMPK1), presents a significant barrier to their further metabolism and incorporation into DNA and RNA. nih.govnih.gov

CMPK1 is essential for the cellular biosynthesis of nucleic acids, catalyzing the transfer of a phosphate group from ATP to CMP, UMP, or dCMP to form their corresponding diphosphates. nih.gov However, research has demonstrated that this enzyme exhibits stringent substrate specificity. Studies on CMPK1 isolated from bovine liver revealed that while it readily phosphorylates UMP, CMP, and dCMP, it shows no activity towards 5-mdCMP. nih.gov This inability to phosphorylate the methylated form of dCMP acts as a primary metabolic hurdle, effectively preventing the formation of 5-methyl-2'-deoxycytidine-5'-diphosphate (5-mdCDP) and, consequently, 5-methyl-2'-deoxycytidine-5'-triphosphate (5-mdCTP). nih.govnih.gov This barrier is crucial for preventing the salvage and misincorporation of 5-methylcytosine, derived from the degradation of methylated DNA, back into the genome. nih.govnih.gov Furthermore, 5-mdCMP does not appear to inhibit the enzyme's activity on its normal substrates, indicating it does not effectively bind to the active site. nih.gov

In contrast to eukaryotic enzymes, bacterial CMP kinases show a broader substrate specificity. For instance, the CMP kinase from Escherichia coli can efficiently phosphorylate both CMP and dCMP. nih.gov Eukaryotic UMP/CMP kinases, however, are generally inefficient at phosphorylating deoxynucleotides. nih.gov This difference highlights the evolutionary divergence in nucleotide metabolism pathways. The inability of human CMPK1 to process 5-mdCMP is a key enzymatic gatekeeper, maintaining the integrity of epigenetic marks by preventing the recycling of methylated nucleosides from DNA turnover. nih.gov

Enzymatic Activity of Nucleoside Monophosphate Kinases on Various Substrates
EnzymeOrganism/SourceSubstratePhosphorylation ActivityReference
Nucleoside Monophosphate KinaseBovine Liver5-methyl-2'-deoxycytidine 5'-monophosphate (5-mdCMP)No activity recorded nih.gov
Nucleoside Monophosphate KinaseBovine LiverUMP, CMP, dCMPReadily demonstrable nih.gov
CMPK1 (Human)HumanCMP, UMP, dCMPCatalyzes phosphorylation nih.gov
CMPK1 (Human)Human5-methyl-2'-deoxycytidine 5'-monophosphate (5-mdCMP)Serves as a barrier to phosphorylation nih.gov
CMP Kinase (Bacterial)E. coliCMP, dCMPGood phosphate acceptors nih.gov

Involvement in Pyrimidine Salvage and De Novo Synthesis Pathways

The metabolic fate of this compound is primarily linked to degradative and salvage pathways rather than de novo synthesis. nih.govnih.gov

De Novo Synthesis: The de novo synthesis pathway for pyrimidines builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine. davuniversity.orgquizlet.com This pathway culminates in the production of uridine 5'-monophosphate (UMP), which serves as the precursor for all other pyrimidine nucleotides, including CTP. davuniversity.org The methylation of cytosine to form 5-methylcytosine is not part of this primary synthesis route. Instead, it occurs as a post-transcriptional modification on RNA or a post-replicative modification on DNA, catalyzed by specific methyltransferases. trilinkbiotech.com Therefore, this compound is not an intermediate in the de novo pyrimidine synthesis pathway.

Pyrimidine Salvage Pathway: The pyrimidine salvage pathway recycles pre-existing pyrimidine bases and nucleosides that are released during the turnover of DNA and RNA. youtube.com This process conserves cellular energy. youtube.com 5-Methylcytidine (5mC) and its monophosphate form are generated from the degradation of methylated RNA and DNA. nih.govnih.gov In eukaryotes like Arabidopsis thaliana, a specific catabolic pathway has been elucidated for these modified nucleosides. nih.gov Upon release from nucleic acid turnover, free 5-methylcytidine is first acted upon by CYTIDINE DEAMINASE (CDA), which converts it to 5-methyluridine (B1664183) (5mU). nih.gov This 5mU is subsequently hydrolyzed by NUCLEOSIDE HYDROLASE 1 (NSH1) into thymine (5-methyluracil) and ribose. nih.gov This pathway prevents the accumulation of modified nucleosides and channels them into standard pyrimidine degradation routes. nih.govnih.gov Human cells also possess enzymatic mechanisms, such as deamination at the nucleoside and monophosphate levels, to act as barriers against the re-incorporation of 5-methylcytosine derived from DNA degradation. nih.gov

Key Enzymes in the Salvage and Catabolism of 5-Methylcytidine
EnzymeFunctionSubstrate(s)Product(s)OrganismReference
CYTIDINE DEAMINASE (CDA)Deamination5-methylcytidine (5mC)5-methyluridine (5mU)Arabidopsis thaliana, Human nih.govnih.gov
NUCLEOSIDE HYDROLASE 1 (NSH1)Hydrolysis5-methyluridine (5mU)Thymine and riboseArabidopsis thaliana nih.gov

Intracellular Dynamics and Turnover of 5-Methylated Nucleotides

The intracellular pool of 5-methylated nucleotides is dynamically regulated, reflecting the continuous processes of nucleic acid synthesis, modification, and degradation. nih.govnih.gov 5-methylcytosine (5mC) is a crucial epigenetic mark in the DNA of many eukaryotes, where it is involved in regulating gene expression, and is also found as a post-transcriptional modification in various RNA species, influencing their stability and function. nih.govtrilinkbiotech.comnih.govnih.gov

The turnover of methylated DNA and RNA releases 5-methylcytidine (5mC) and its monophosphate derivative, this compound. nih.gov These molecules must be efficiently cleared to prevent their random re-incorporation into newly synthesized nucleic acids, which would disrupt normal methylation patterns. nih.gov

Studies in plants have shown that free 5mC and 5-methyl-2'-deoxycytidine are generated from the breakdown of nucleic acids. nih.gov The subsequent catabolism, as described previously, involves deamination by cytidine deaminase to produce 5-methyluridine, which is then cleaved by a nucleoside hydrolase. nih.govnih.gov This degradation is essential; for example, the disruption of 5mU degradation in plants leads to its aberrant accumulation in mRNA and impaired growth. nih.gov

In mammalian cells, similar protective mechanisms exist. The rapid deamination of 5-methyl-2'-deoxycytidine-5'-monophosphate (5-mdCMP) to thymidine monophosphate (TMP) and the inability of CMPK1 to phosphorylate 5-mdCMP are critical barriers. nih.gov These enzymatic controls ensure that 5mC salvaged from DNA turnover is channeled away from the DNA synthesis pathway, thus maintaining the fidelity of epigenetic information across cell divisions. nih.govnih.gov The dynamic interplay of "writer" enzymes (methyltransferases), "eraser" enzymes (demethylases), and the catabolic machinery for clearing turnover products dictates the steady-state levels and ultimate fate of 5-methylated nucleotides within the cell. nih.gov

Molecular Mechanisms and Functional Roles of 5 Methylcytidine 5 Monophosphate

Role in DNA Methylation and Epigenetic Regulation

DNA methylation is a fundamental epigenetic mechanism that governs gene expression and cellular identity without altering the DNA sequence itself. youtube.com This process primarily involves the addition of a methyl group to the fifth carbon of a cytosine base, creating 5-methylcytosine (B146107) (5mC). nih.gov This modification is most commonly found in the context of CpG dinucleotides (a cytosine followed by a guanine). nih.gov The monophosphate form, 5-methyl-2'-deoxycytidine-5'-monophosphate, is a key component in the metabolic and repair pathways related to this crucial epigenetic mark.

Contribution to Gene Expression Modulation and Silencing

The methylation of cytosine bases, particularly within the promoter regions of genes, is strongly associated with transcriptional repression. youtube.comnih.gov This silencing effect occurs through two primary mechanisms. First, the presence of the methyl group can physically impede the binding of transcription factors to their specific DNA recognition sites, thereby directly blocking the initiation of transcription. nih.govelifesciences.org Second, methylated DNA serves as a docking site for proteins that actively repress gene expression. nih.gov This regulation is not static; it is a dynamic process critical for normal development, cellular differentiation, and maintaining tissue-specific gene expression patterns. nih.govnih.gov For instance, in females, one of the two X chromosomes is heavily methylated to ensure a balance of gene expression with males. youtube.com

Influence on Chromatin Structure and Accessibility

DNA methylation plays a pivotal role in shaping the higher-order structure of chromatin. Methylated CpG sites are recognized and bound by a class of proteins known as methyl-CpG-binding domain (MBD) proteins. nih.gov Upon binding, these MBD proteins recruit larger corepressor complexes, such as the NuRD (Nucleosome Remodeling and Deacetylase) complex. nih.gov These complexes contain enzymes like histone deacetylases (HDACs), which remove acetyl groups from histone proteins. mdpi.com The removal of these acetyl groups increases the positive charge of the histones, strengthening their interaction with the negatively charged DNA backbone. This leads to the compaction of chromatin into a dense, transcriptionally silent state known as heterochromatin, which is largely inaccessible to the transcriptional machinery. mdpi.com

Interactions with DNA Methyltransferases (DNMTs) and Methyl-CpG-Binding Proteins

The establishment and maintenance of DNA methylation patterns are carried out by a family of enzymes called DNA methyltransferases (DNMTs). mdpi.com In mammals, this family includes:

DNMT1 : This enzyme is primarily responsible for maintenance methylation. It recognizes hemi-methylated DNA (where only the parent strand is methylated) during DNA replication and methylates the corresponding cytosine on the newly synthesized daughter strand, ensuring the faithful inheritance of methylation patterns through cell division. mdpi.com

DNMT3A and DNMT3B : These are considered de novo methyltransferases, as they establish new methylation patterns during embryonic development and cellular differentiation. mdpi.com

Once the 5mC mark is in place, it is interpreted by "reader" proteins, most notably the MBD family. nih.gov Key members include MeCP2 (mutations in which cause Rett syndrome) and MBD2, which bind specifically to methylated CpG sites and recruit other proteins to modify chromatin and silence gene expression. nih.govnih.gov

Table 1: Key Proteins in DNA Methylation

Protein FamilyKey MembersPrimary Function
DNMTs DNMT1Maintenance of existing methylation patterns during DNA replication. mdpi.com
DNMT3A, DNMT3BEstablishment of new (de novo) methylation patterns during development. mdpi.com
MBDs MeCP2, MBD2, MBD3"Readers" that bind to methylated CpG sites and recruit repressor complexes to silence transcription. nih.govnih.gov
TET Enzymes TET1, TET2, TET3Initiate active demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) and further. researchgate.netnih.gov
BER Pathway TDGA DNA glycosylase that recognizes and excises 5fC and 5caC during the final steps of active demethylation. nih.gov

Mechanisms of Active and Passive Demethylation Pathways

The removal of DNA methylation is as crucial as its addition and can occur through two distinct pathways. nih.gov

Passive Demethylation : This process is inherently linked to DNA replication. It occurs when DNMT1 fails to methylate the newly synthesized DNA strand, leading to a gradual, replication-dependent dilution of the 5mC mark over successive cell divisions. researchgate.netnih.gov

Active Demethylation : This pathway removes methylation independently of DNA replication. It is initiated by the Ten-Eleven Translocation (TET) family of enzymes. nih.govdeepdyve.com TET proteins are dioxygenases that iteratively oxidize 5-methylcytosine into 5-hydroxymethylcytosine (5hmC), then to 5-formylcytosine (B1664653) (5fC), and finally to 5-carboxylcytosine (5caC). nih.govresearchgate.netnih.gov Both 5fC and 5caC are recognized and excised from the DNA by Thymine (B56734) DNA Glycosylase (TDG), a key enzyme in the Base Excision Repair (BER) pathway. nih.gov The resulting gap is then filled in with an unmethylated cytosine, completing the demethylation process. youtube.com

Impact on DNA Stability, Replication, and Transcription Fidelity

The presence of 5-methylcytosine can influence the fundamental properties of the DNA molecule. Studies have shown that the methylation of cytosine residues can increase the thermal stability of the DNA double helix. nih.gov This stabilizing effect arises from favorable stacking interactions imparted by the methyl group. nih.gov During metabolism, 5-methyl-2'-deoxycytidine-5'-monophosphate (5-mdCMP) can be rapidly deaminated to form thymidine (B127349) monophosphate (TMP). nih.govnih.gov This conversion highlights a potential source of mutation, as an unrepaired 5mC deamination event would result in a C-to-T transition, underscoring the importance of repair mechanisms for maintaining transcriptional and genomic fidelity.

Role as an RNA Modification (Epitranscriptomics)

Beyond its well-known role in DNA, 5-methylcytosine (m5C) is also an abundant and highly conserved modification in a wide variety of RNA molecules, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). nih.govwpunj.edu This field of study, known as epitranscriptomics, explores how post-transcriptional modifications regulate RNA function. wpunj.edu The m5C modification is installed by a family of RNA methyltransferases that are distinct from, but related to, the DNMTs. nih.gov These enzymes use S-adenosyl methionine as a methyl group donor to modify cytosine bases within specific RNA sequences. nih.gov

The functional consequences of m5C modification in RNA are diverse and context-dependent. In tRNA and rRNA, m5C is crucial for maintaining the structural integrity and stability of the molecules. nih.gov In mRNA, m5C has been shown to influence processes such as mRNA stability, nuclear export, and translation efficiency. nih.govjenabioscience.com The enzymes responsible for writing this mark include members of the NSUN family (e.g., NSUN1-7) and DNMT2, which, despite its name, primarily functions as an RNA methyltransferase, with tRNA being a major substrate. nih.gov The discovery of m5C in archaeal mRNAs suggests this form of gene regulation is an ancient mechanism that extends beyond eukaryotes. nih.gov

Table 2: RNA m5C Methyltransferases

EnzymeKnown Substrate(s)
NSUN family tRNA, rRNA, mRNA, and other non-coding RNAs. nih.gov
DNMT2 Primarily tRNA. nih.gov

Distribution and Conservation in Various RNA Species (tRNA, rRNA, mRNA, non-coding RNA)

5-Methylcytidine (B43896) (m5C), a post-transcriptional modification, is a widespread and conserved feature across various RNA species in all three domains of life: bacteria, archaea, and eukaryotes. plos.orgnih.govmdpi.comnih.gov Its presence has been documented in transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and various other non-coding RNAs (ncRNAs). nih.govmdpi.comnih.govnih.gov

In tRNA , m5C is one of the most common modifications. nih.gov In eukaryotes, it is frequently found at several positions within the tRNA structure, including the anticodon loop, the variable loop, and the T-stem, specifically at positions such as C34, C38, C48, C49, C50, and C72. mdpi.combiorxiv.orgnih.gov The methylation patterns in tRNA show stoichiometric differences between organisms but the positions are often conserved. plos.org For example, studies in Arabidopsis thaliana identified 39 highly methylated m5C sites in nuclear tRNAs, and these sites were found to be conserved across diverse plant species, from single-celled algae to multicellular plants. nih.gov Interestingly, while m5C is present in the mitochondrial tRNAs of mammals like humans and cows, it appears to be absent from the mitochondrial and chloroplast-encoded tRNAs in plants, suggesting an independent evolution of organelle RNA methylation. biorxiv.orgnih.govnih.gov

In rRNA , m5C sites are found in both the small and large ribosomal subunits. nih.gov While the number of m5C sites can differ between species, their locations are often in functionally important regions. mdpi.com For instance, in E. coli, m5C is present at positions 967 and 1407 in the 16S rRNA and at position 1962 in the 23S rRNA. acs.org In plants, novel m5C sites have been identified in nuclear, chloroplast, and mitochondrial rRNAs, and these sites show strong conservation across the plant kingdom. nih.gov

The presence of m5C in mRNA was detected decades ago but has only recently been mapped transcriptome-wide. researchgate.netoup.com These studies revealed that m5C is present in bacterial, archaeal, and eukaryotic mRNA. plos.orgmdpi.com In human mRNA, m5C sites are often found in untranslated regions (UTRs), particularly enriched in the 5' UTR, as well as in the coding sequence (CDS). nih.govresearchgate.net The modification is also found in long non-coding RNAs (lncRNA), vault RNAs, and other ncRNAs. mdpi.comoup.comanu.edu.au

Table 1: Distribution of 5-Methylcytidine (m5C) in RNA Species

RNA SpeciesLocation of m5COrganismal DomainConservation Status
tRNA Anticodon loop, variable loop, T-stem (e.g., C34, C48, C49, C50) mdpi.combiorxiv.orgnih.govEukaryotes, Archaea, Bacteria plos.orgwikipedia.orgHighly conserved positions across species nih.gov
rRNA Small and Large Subunits (e.g., 16S, 25S/28S) nih.govnih.govacs.orgEukaryotes, Archaea, Bacteria plos.orgacs.orgFunctionally important sites are conserved nih.gov
mRNA 5' UTR, 3' UTR, Coding Sequence (CDS) nih.govresearchgate.netEukaryotes, Archaea plos.orgmdpi.comConserved features across mammalian transcriptomes mtroyal.ca
ncRNA Vault RNA, lncRNA, snRNA, snoRNA nih.govmdpi.comoup.comanu.edu.auEukaryotes oup.comVaries by ncRNA type

Contribution to RNA Structural Integrity and Stability

The methylation of cytosine at the C5 position plays a significant role in maintaining the structural integrity and enhancing the stability of RNA molecules. This is particularly well-documented for tRNA, where m5C modifications are known to stabilize the secondary structure. oup.com This stabilization is crucial for the proper folding of tRNA into its complex L-shaped tertiary structure, which is essential for its function in translation. mdpi.comwikipedia.org

The presence of m5C protects tRNAs from degradation under stress conditions. For example, methylation by the enzyme DNMT2 can protect tRNAs from being cleaved by ribonucleases. nih.gov This stability is critical, as a reduction in tRNA stability due to mutations in m5C methyltransferases like DNMT2 and NSUN2 has been shown to alter the expression of mobile elements, thereby affecting genome integrity in Drosophila. nih.gov

In mRNA, m5C modification also contributes to stability. mdpi.com One proposed mechanism is that m5C may physically block the destabilizing effect of Argonaute 2/microRNA binding, thereby protecting the transcript from degradation. researchgate.net Furthermore, the m5C modification can be recognized by specific "reader" proteins, such as Y-box binding protein 1 (YBX1), which then bind to the methylated mRNA and enhance its stability. frontiersin.orgmdpi.com For instance, the NSUN2-mediated methylation of KRT13 transcripts leads to their recognition and stabilization by YBX1. frontiersin.org This mechanism has been implicated in promoting the stability of various mRNAs, including HGH1 and FABP5, in different cancer contexts. nih.gov

Table 2: Research Findings on m5C and RNA Stability

RNA TypeEffect of m5CMechanismKey Proteins Involved
tRNA Stabilizes secondary and tertiary structure oup.comwikipedia.orgEnhances proper folding; protects against cleavage nih.govmdpi.comDNMT2, NSUN2 nih.gov
mRNA Increases transcript stability mdpi.comresearchgate.netBlocks miRNA-mediated decay; recruits stabilizing reader proteins researchgate.netfrontiersin.orgNSUN2, YBX1, ALYREF mtroyal.cafrontiersin.orgmdpi.com
lncRNA Increases transcript stability mdpi.comRecognition by reader proteins researchgate.netYBX1 nih.gov

Influence on Translational Fidelity and Efficiency

The 5-methylcytidine modification exerts a complex, often context-dependent, influence on the fidelity and efficiency of protein synthesis. In tRNA, m5C is crucial for ensuring the accuracy of translation. biorxiv.org Modifications in the tRNA anticodon loop, including m5C, help to maintain the correct reading frame and ensure proper codon-anticodon interactions. mdpi.com

The impact of m5C on mRNA translation is more nuanced and appears to depend on the location of the modification within the transcript. nih.gov

5' Untranslated Region (UTR): Methylation in the 5' UTR has been linked to translational repression. For example, NSUN2-mediated methylation in the 5' UTR of p27 mRNA inhibits its translation. nih.govnih.gov

Coding Sequence (CDS): An abundance of m5C modifications within the CDS has been shown to negatively correlate with mRNA translation efficiency. nih.gov However, in specific instances, such as the methylation of IL-17A mRNA by NSUN2, the modification promotes translation without affecting mRNA stability. nih.gov

3' Untranslated Region (UTR): In contrast to the CDS, methylation in the 3' UTR can enhance translation. NSUN2-mediated methylation in the 3' UTR of CDK1 mRNA, for instance, upregulates its translation by increasing the assembly of ribosomes on the transcript. nih.govnih.gov

Studies using self-amplifying RNA (saRNA) have shown that the inclusion of 5-methylcytidine increases both transfection and translation efficiency compared to unmodified saRNA. jenabioscience.comoup.com This enhancement is partly attributed to the ability of the modification to reduce the activation of the innate immune system, which would otherwise inhibit translation. jenabioscience.comoup.com However, the direct effect on the translational machinery is also significant, with some modified nucleotides shown to increase ribosome density on the mRNA. oup.com Research on site-specifically modified mRNAs translated in HEK293T cells has further demonstrated that m5C can modulate protein synthesis efficiency. researchgate.net

Table 3: Positional Effects of m5C on mRNA Translation

mRNA RegionGeneral Effect on TranslationExample(s)Reference(s)
5' UTR RepressionNSUN2-mediated methylation of p27 mRNA inhibits translation. nih.govnih.gov
CDS Negative Correlation / PromotionAbundance negatively correlates with efficiency; NSUN2 methylation of IL-17A mRNA promotes translation. nih.govnih.gov
3' UTR EnhancementNSUN2 methylation of CDK1 mRNA enhances translation initiation. nih.govnih.govnih.gov

Modulation of Ribosome Assembly and RNA Processing

Beyond the ribosome, m5C modifications participate in several aspects of mRNA metabolism, including its processing and export from the nucleus. nih.gov The RNA methyltransferase NSUN2, which catalyzes m5C formation, has been shown to modulate the nuclear-cytoplasmic shuttling of the mRNA export adaptor protein ALYREF. mtroyal.ca ALYREF specifically recognizes and binds to m5C-modified mRNAs, facilitating their export from the nucleus to the cytoplasm for translation. mtroyal.ca The depletion of NSUN2 disrupts this process, but the effect can be rescued by reintroducing the functional enzyme, highlighting the direct role of m5C in regulating mRNA export. mtroyal.ca Additionally, m5C modification of vault non-coding RNA by NSUN2 is a required step for its processing into smaller regulatory RNAs. anu.edu.au

Impact on Cellular Immune Recognition and Response to Modified RNA

The innate immune system has evolved to detect foreign nucleic acids, such as those from viruses, as a sign of infection. This recognition is mediated by pattern recognition receptors (PRRs), including the endosomal Toll-like receptors (TLRs) TLR3, TLR7, and TLR8, which sense RNA. lmu.denih.govmdpi.com However, these systems must be able to distinguish foreign RNA from the host's own "self" RNA to avoid autoimmune reactions. Post-transcriptional modifications, including 5-methylcytidine, play a critical role in this self/non-self discrimination. mdpi.comresearchgate.net

The presence of m5C in RNA can significantly reduce its immunogenicity. jenabioscience.com Studies have shown that m5C, along with other modifications like pseudouridine, can block the activation of TLR7 and TLR8. nih.govresearchgate.net This dampening of the immune response occurs because the modifications can interfere with the binding and signaling of these receptors. lmu.deresearchgate.net For synthetic RNAs used in therapeutics, such as self-amplifying RNA (saRNA) vaccines, the incorporation of 5-methylcytidine has been shown to reduce the innate immune responses they trigger. jenabioscience.comoup.com This evasion of immune sensing not only prevents unwanted inflammatory side effects but also enhances the stability and translational efficiency of the therapeutic RNA, leading to greater protein expression. jenabioscience.comoup.com Therefore, the modification of RNA with 5-methylcytidine is a key strategy that has facilitated the development of effective and safer RNA-based therapeutics and vaccines. jenabioscience.comlmu.denih.gov

Advanced Research Methodologies for 5 Methylcytidine 5 Monophosphate Analysis

Quantitative Detection and Mapping Techniques

Quantitative analysis and mapping of 5-mCMP in DNA and RNA are fundamental to elucidating its regulatory functions. The following subsections detail the key high-throughput and sensitive techniques utilized for this purpose.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and highly sensitive method for the simultaneous quantification of nucleosides and nucleotides, including their modified forms like 5-methylcytidine (B43896) (5-meC) and 5-methyl-2'-deoxycytidine (B118692) (5-medC). nih.gov This technique combines the separation capabilities of HPLC with the mass analysis and detection specificity of MS/MS. rsc.org The use of isotope internal standards and online solid-phase extraction (SPE) can significantly enhance the detection limits, reaching as low as 1.2 pg for 5-meC and 0.3 pg for 5-medC. nih.gov

A typical workflow involves the enzymatic hydrolysis of DNA or RNA into individual nucleosides, followed by their separation on an HPLC column. The eluent is then introduced into the mass spectrometer, where the compounds are ionized, and specific parent ions are selected and fragmented. The resulting product ions are detected, providing a highly specific and quantitative measurement. Hydrophilic interaction liquid chromatography (HILIC) is often employed to retain and separate these polar analytes. nih.gov This approach has been successfully applied to measure the levels of 5-meC and 5-medC in various biological samples, including human urine, providing insights into DNA demethylation pathways. nih.gov

Table 1: Performance Characteristics of an LC-MS/MS Method for Nucleoside and Nucleotide Quantification

Capillary electrophoresis (CE) is a high-performance separation technique that utilizes an electric field to separate charged molecules in a narrow capillary. youtube.com When coupled with laser-induced fluorescence (LIF) detection, CE-LIF offers exceptional sensitivity, making it suitable for the analysis of low-abundance molecules, including modified nucleotides. taylorfrancis.comnih.gov This method overcomes the low sensitivity inherent in CE with UV detection. taylorfrancis.com

The principle of CE-LIF involves the labeling of target molecules with a fluorescent dye, which is then excited by a laser as it passes through a detection window in the capillary. The emitted fluorescence is collected and measured, providing a highly sensitive signal. This technique can be automated and is non-radioactive, offering advantages over traditional methods. dtic.mil CE-LIF has been successfully used to analyze a variety of biomolecules, including DNA, RNA, proteins, and peptides. nih.govsciex.jpmdpi.com While not as commonly reported for direct 5-mCMP quantification as HPLC-MS/MS, its high sensitivity and resolution make it a promising tool for detecting fluorescently labeled modified nucleotides in complex biological samples.

Bisulfite sequencing (BS-Seq) is considered the gold standard for mapping 5-methylcytosine (B146107) (5mC) at single-nucleotide resolution in both DNA and RNA. mdpi.comoup.comepigenie.com The method is based on the chemical treatment of nucleic acids with sodium bisulfite, which deaminates unmethylated cytosine residues to uracil (B121893), while 5mC remains largely unreactive. mdpi.com During subsequent PCR amplification and sequencing, the uracils are read as thymines, allowing for the precise identification of methylated cytosines. mdpi.com

Conventional BS-Seq, however, suffers from limitations such as long reaction times, significant DNA/RNA degradation due to harsh chemical conditions, and potential overestimation of methylation levels. oup.comepigenie.comresearchgate.netspringernature.com To address these issues, Ultrafast Bisulfite Sequencing (UBS-Seq) was developed. researchgate.netnih.govdntb.gov.ua UBS-Seq utilizes highly concentrated bisulfite reagents and elevated reaction temperatures to accelerate the conversion process by approximately 13-fold. researchgate.netnih.gov This results in reduced nucleic acid damage, lower background noise, and more accurate quantification of 5mC. researchgate.netspringernature.com UBS-Seq allows for the construction of sequencing libraries from low-input samples, such as cell-free DNA or small numbers of cells. researchgate.netuchicago.eduuchicago.edu Furthermore, it has been successfully applied to quantitatively map 5mC in RNA (m5C), even in highly structured regions. researchgate.netdntb.gov.uauchicago.edu

Table 2: Comparison of Conventional BS-Seq and UBS-Seq

Immunoprecipitation-based methods are widely used to enrich for and profile RNA molecules containing specific modifications, including 5-methylcytosine. Methylated RNA Immunoprecipitation sequencing (MeRIP-seq or m5C-RIP-seq) is a prominent technique in this category. nih.govcd-genomics.comcd-genomics.com The workflow involves fragmenting total RNA and then using an antibody specific to 5-methylcytosine to immunoprecipitate the RNA fragments containing this modification. nih.govnih.gov These enriched fragments are then sequenced and mapped to the transcriptome to identify the locations of m5C. nih.gov

MeRIP-seq provides a transcriptome-wide view of m5C distribution and is applicable to any organism without prior knowledge of the modifying enzymes. nih.gov However, a limitation of this technique is that it does not provide single-nucleotide resolution, instead identifying broader methylated regions. nih.gov Variations of this method, such as hMeRIP-seq, utilize antibodies specific to other modifications like 5-hydroxymethylcytosine (B124674) (hm5C), allowing for the profiling of different RNA modifications. cd-genomics.comwikipedia.org Another related technique, Aza-IP, cleverly exploits the formation of a covalent bond between a modified RNA base and its methyltransferase, allowing for the capture of both the RNA and its modifying enzyme. epigenie.com

To enhance the sensitivity and specificity of detecting modified nucleotides, chemical labeling strategies coupled with mass spectrometry have been developed. These methods introduce a chemical tag onto the modified nucleotide of interest, which can improve its detection properties. For instance, a method for the genome-wide analysis of 5-hydroxymethylcytosine (5-hmC) involves the use of T4 bacteriophage β-glucosyltransferase to transfer an engineered glucose moiety containing an azide (B81097) group onto the hydroxyl group of 5-hmC. nih.govnih.gov This azide group can then be chemically modified with a biotin (B1667282) tag via click chemistry. nih.gov The biotinylated DNA fragments can be affinity-enriched and subsequently analyzed by sequencing to determine the genomic locations of 5-hmC. nih.govnih.gov

Another approach involves the use of bromoacetonylated benzene (B151609) reagents to label cytidines and their modifications. researchgate.net This labeling increases the hydrophobicity of the analytes, leading to better retention on a reverse-phase chromatography column and improved detection sensitivity in mass spectrometry. researchgate.net These chemical labeling techniques provide a powerful means to selectively detect and enrich for specific modified nucleotides, enabling their sensitive analysis even when present at low abundance.

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques are invaluable for the structural elucidation of molecules, including modified nucleotides like 5-Methylcytidine 5'-monophosphate. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed three-dimensional structure of molecules in solution. 1H NMR spectra provide information about the chemical environment of hydrogen atoms within the molecule. The Human Metabolome Database contains experimental 1H NMR spectral data for 5-Methylcytidine, which can serve as a reference for structural confirmation. hmdb.ca Methyl groups, in particular, are excellent probes in NMR spectroscopy due to their favorable relaxation properties, which result in sharper and more easily interpretable signals, even in large biomolecules. nih.gov

Compound Names Mentioned in the Article

Experimental and Synthetic Biology Approaches

The triphosphate form of 5-methylcytidine's deoxyribonucleoside counterpart, 5-methyl-2'-deoxycytidine 5'-triphosphate (5-methyl-dCTP), is a valuable reagent for the enzymatic synthesis of DNA with defined methylation patterns using Polymerase Chain Reaction (PCR). By substituting the standard deoxycytidine triphosphate (dCTP) with 5-methyl-dCTP in the PCR mixture, it is possible to generate DNA templates where all cytosine residues are replaced by 5-methylcytosine nih.govjenabioscience.com.

However, the complete substitution of dCTP with 5-methyl-dCTP can present challenges for some DNA polymerases, such as Taq and Vent polymerases, under standard PCR conditions. The increased stability of the resulting m5dC:dG base pairs can impede the complete denaturation of the DNA template during the high-temperature step of the PCR cycle, leading to inefficient amplification. To overcome this, modifications to the PCR protocol are necessary. These can include increasing the denaturation temperature to 100°C or adding dITP to the reaction mix to destabilize the m5dC:dG pairs nih.govresearchgate.net.

Once optimized, this method provides a straightforward way to produce fully methylated DNA substrates. These methylated templates are invaluable for a variety of applications, including:

Studying methylation-sensitive restriction endonucleases: The generated methylated DNA can be used to test the specificity and activity of restriction enzymes that are sensitive to cytosine methylation nih.govresearchgate.net.

Investigating methyl-dependent endonucleases: These substrates are also crucial for defining the specificity of enzymes that specifically recognize and cleave methylated DNA nih.gov.

Creating methylation reference fragments: The 5-methylated DNA probes can serve as standards in assays designed to quantify DNA methylation jenabioscience.com.

In the context of quantitative PCR (qPCR), the use of templates containing 5-methylcytosine is central to several methods for DNA methylation analysis. For instance, in methylation-specific PCR (MSP), DNA is first treated with sodium bisulfite, which converts unmethylated cytosines to uracil while leaving 5-methylcytosines unchanged. Subsequently, qPCR with primers specific for either the converted (unmethylated) or unconverted (methylated) sequence allows for the quantification of methylation at specific loci mdpi.com.

The principles of DNA methylation, including the role of 5-methylcytosine, are being harnessed in synthetic biology to design and construct novel genetic circuits and methylation-sensitive constructs. These synthetic systems allow for the programmable control of gene expression based on the methylation status of specific DNA sequences.

While the direct use of this compound in the construction of these systems is not the primary approach, the understanding of how 5-methylcytosine affects gene expression is fundamental to their design. Synthetic gene circuits often employ transcription factors (TFs) or, more recently, CRISPR-based technologies to regulate gene expression nih.gov. The binding of these regulatory elements can be made sensitive to the methylation of their target DNA sequences.

For example, a synthetic promoter can be designed to contain CpG sites that, when methylated, either recruit repressor proteins or block the binding of activator proteins, thereby turning gene expression off. Conversely, a system could be designed where methylation is required for the binding of a specific activator.

The construction of such methylation-sensitive systems involves:

Designing synthetic promoters and regulatory elements: These are DNA sequences engineered to respond to specific methylation patterns.

Introducing methylation writers and erasers: Enzymes like DNA methyltransferases (DNMTs) and TET enzymes can be incorporated into the synthetic circuit to dynamically control the methylation state of the engineered constructs.

Utilizing methylation-sensitive reporters: Genes encoding fluorescent proteins or other easily detectable markers are placed under the control of the methylation-sensitive promoter to report on the methylation status of the system.

While still an emerging area, the development of synthetic genetic systems that can read, write, and respond to epigenetic marks like 5-methylcytosine opens up new possibilities for sophisticated cellular programming and for studying the dynamics of epigenetic regulation frontiersin.orgsciepublish.com.

The chemical synthesis of oligonucleotides allows for the site-specific incorporation of modified bases, including 5-methylcytidine, to investigate their effects on gene expression and chromatin structure. Introducing 5-methylcytidine into synthetic RNA or DNA strands can provide valuable insights into its biological roles.

Effects on Hybridization and Stability: The incorporation of 5-methylcytidine into oligonucleotides generally enhances the stability of the resulting duplex. The methyl group is hydrophobic and helps to exclude water molecules from the duplex, leading to more favorable base stacking interactions. This increased stability is reflected in a higher melting temperature (Tm) of the duplex, with an approximate increase of 1.3°C per 5-methylcytidine substitution biosyn.com. This property can be advantageous in various molecular biology applications:

Enhanced probe binding: Probes containing 5-methylcytidine can bind more tightly to their target sequences.

Use of shorter oligonucleotides: The increased stability allows for the use of shorter probes or primers without sacrificing binding affinity biosyn.com.

Overcoming secondary structures: The enhanced binding can help to disrupt secondary structures in the target nucleic acid that might otherwise impede hybridization biosyn.com.

Functional Studies on Gene Expression: Synthetic oligonucleotides containing 5-methylcytidine are used to study how this modification influences gene expression. For instance, antisense oligonucleotides (ASOs) modified with 5-methylcytidine have been developed for therapeutic purposes. The modification can improve the ASO's binding affinity to its target mRNA and, importantly, can reduce the innate immune response that is sometimes triggered by unmodified oligonucleotides containing CpG motifs biosearchtech.com. The immune system can recognize unmethylated CpG motifs as a sign of foreign DNA, leading to an inflammatory response. Methylating the cytosine in these motifs can help the ASO evade this immune surveillance biosearchtech.com.

Impact on Chromatin: In the context of DNA, the presence of 5-methylcytosine in promoter regions is strongly associated with transcriptional repression and the formation of condensed, inactive chromatin (heterochromatin) nih.gov. Synthetic oligonucleotides with defined methylation patterns are used in in vitro studies to examine how 5-methylcytosine influences the binding of proteins that "read" this epigenetic mark, such as methyl-CpG-binding domain (MBD) proteins, and how it affects the recruitment of chromatin-modifying enzymes.

The availability of high-purity 5-methylcytidine 5'-triphosphate (5-methyl-CTP) and its deoxy counterpart is essential for the research applications described above. Several chemical synthesis methods have been developed to produce these modified nucleoside triphosphates.

One common and efficient approach is a "one-pot, three-step" strategy that starts from the unprotected 5-methylcytidine nucleoside. This method, based on the Ludwig-Eckstein synthesis, involves:

Monophosphorylation: The 5'-hydroxyl group of the nucleoside is first phosphorylated using a phosphorylating agent like phosphorus oxychloride nih.gov.

Reaction with pyrophosphate: The resulting monophosphate is then reacted with a pyrophosphate salt, such as tributylammonium (B8510715) pyrophosphate, to form a cyclic triphosphate intermediate nih.govnih.gov.

Hydrolysis: The cyclic intermediate is then hydrolyzed to yield the final 5-methylcytidine 5'-triphosphate nih.govnih.gov.

Perspectives and Future Directions in 5 Methylcytidine 5 Monophosphate Research

Elucidating Novel Biological Functions and Regulatory Networks

Future research will likely focus on uncovering the novel biological functions of 5-methylcytidine (B43896) (m5C) in RNA and the complex regulatory networks it governs. The modification of cytosine to 5-methylcytosine (B146107) in RNA is a dynamic and reversible process, orchestrated by "writer" enzymes (methyltransferases like NSUN2), "erasers" (demethylases such as TET enzymes), and "reader" proteins that recognize and bind to m5C. researchgate.netnih.govresearchgate.net These interactions are crucial in determining the fate and function of RNA molecules.

Current evidence suggests that m5C modifications play a significant role in various aspects of RNA metabolism, including the stability and translation of messenger RNA (mRNA). oup.comnih.govnih.gov For instance, m5C can influence the structural stability of transfer RNA (tRNA) and regulate protein synthesis. oup.comresearchgate.net The presence of m5C in mRNA has been linked to both the promotion and inhibition of translation, depending on its location and the cellular context. nih.gov

The regulatory impact of m5C extends to fundamental cellular processes such as proliferation, differentiation, and apoptosis. researchgate.net For example, the m5C methyltransferase NSUN2 has been implicated in cell cycle regulation and cancer cell proliferation. nih.gov Understanding the precise mechanisms by which 5-mCMP contributes to these processes is a key area for future investigation. This includes identifying the full spectrum of RNA molecules that are modified, the specific cellular conditions under which these modifications occur, and the downstream effector proteins that mediate their functional consequences.

A significant challenge and future direction lie in mapping the complete m5C regulatory network. This involves identifying all the writer, eraser, and reader proteins for m5C and understanding how their activities are regulated. Furthermore, elucidating how these regulatory networks are integrated with other cellular signaling pathways will provide a more holistic understanding of 5-mCMP's role in health and disease.

Investigating Cross-Talk Between DNA and RNA Methylation Pathways

An exciting frontier in epigenetics is the investigation of the interplay between DNA and RNA methylation. While DNA methylation, primarily the formation of 5-methylcytosine (5mC) in DNA, is a well-established epigenetic mark, the crosstalk with its RNA counterpart is only beginning to be understood. wikipedia.orgnih.gov Future research is poised to explore the intricate communication between these two critical regulatory pathways.

Recent studies have revealed a novel mechanism of gene regulation where RNA methylation can influence DNA demethylation. nih.gov This process can be mediated by enzymes such as the Ten-eleven translocation (TET) family of dioxygenases, which are known to oxidize 5mC in DNA as a first step in active DNA demethylation. oatext.comnih.govnih.gov There is evidence to suggest that RNA containing m5C, or other modifications, can recruit TET enzymes to specific genomic loci, thereby influencing the DNA methylation status and regulating gene expression. nih.gov

The functional consequences of this crosstalk are profound, potentially linking transcriptional and post-transcriptional gene regulation in a highly coordinated manner. For example, the demethylation of CpG islands in gene promoters, which can be influenced by RNA methylation, can lead to the activation of gene transcription. wikipedia.org Investigating the specific instances and mechanisms where 5-mCMP in RNA directs changes in DNA methylation will be a key area of future research.

Unraveling the full extent of this interplay will require a multi-faceted approach, combining advanced sequencing techniques to simultaneously map DNA and RNA methylation with biochemical and genetic studies to identify the protein factors that mediate this communication. A deeper understanding of this crosstalk will provide novel insights into the complex layers of epigenetic regulation that govern cellular function and development.

Developing Advanced Technologies for Single-Cell and Single-Molecule Resolution Analysis

Progress in understanding the roles of 5-mCMP is intrinsically linked to the development of advanced analytical technologies. A significant future direction is the refinement and application of methods that allow for the detection of m5C in RNA at single-cell and single-molecule resolution. Such technologies are crucial for dissecting the heterogeneity of RNA methylation patterns within complex tissues and for understanding the dynamics of this modification in individual cells.

Nanopore direct RNA sequencing has emerged as a powerful tool for the direct detection of RNA modifications without the need for amplification or chemical conversion. cd-genomics.comspringernature.comnanoporetech.com This technology allows for the identification of m5C and other modifications on individual RNA molecules as they pass through a nanopore, providing information on the stoichiometry and co-occurrence of different modifications. cd-genomics.comnih.gov Computational tools like CHEUI have been developed to analyze nanopore sequencing data to predict m5C and N6-methyladenosine (m6A) modifications at single-nucleotide and single-molecule resolution. nih.govgithub.comrna-seqblog.com CHEUI utilizes a two-stage deep learning method to achieve high accuracy in detecting these modifications. github.com

Table 1: Comparison of Technologies for 5-Methylcytidine Detection in RNA
TechnologyPrincipleResolutionAdvantagesLimitations
Bisulfite SequencingChemical conversion of unmethylated cytosine to uracil (B121893).Single-nucleotideWell-established for DNA; adapted for RNA. nih.govoup.comRNA degradation due to harsh chemical treatment; potential for false positives. nih.gov
m5C-RNA Immunoprecipitation (MeRIP-seq)Antibody-based enrichment of m5C-containing RNA fragments.Region-specific (not single-nucleotide)Useful for identifying m5C-enriched regions in low-abundance RNAs. nih.govDoes not provide single-nucleotide resolution. nih.gov
Nanopore Direct RNA SequencingDirect sequencing of native RNA molecules, detecting modifications via changes in ionic current.Single-molecule, single-nucleotideDirect detection without chemical treatment or amplification; provides information on modification stoichiometry and co-occurrence. cd-genomics.comnanoporetech.comnih.govRequires specialized computational tools for accurate modification calling. nih.gov

While nanopore sequencing offers significant advantages, other techniques such as bisulfite sequencing, which has been the gold standard for DNA methylation analysis, have also been adapted for RNA. nih.govoup.com However, the harsh chemical treatment involved in bisulfite sequencing can lead to RNA degradation. nih.gov Newer, bisulfite-free methods are also being developed to overcome this limitation. rsc.org

The continued development and integration of these high-resolution technologies will be instrumental in creating comprehensive maps of the m5C epitranscriptome in different cell types and disease states. This will provide unprecedented insights into the dynamic regulation of RNA methylation and its functional consequences at the cellular level.

Computational Modeling and Bioinformatics for Predicting 5-Methylcytidine 5'-monophosphate Effects

Computational modeling and bioinformatics are becoming increasingly indispensable for navigating the complexity of the epitranscriptome. A key future direction is the development of more sophisticated computational models to predict the presence and functional effects of 5-mCMP in RNA.

Machine learning and deep learning algorithms are being employed to predict m5C sites from RNA sequence data with increasing accuracy. nih.gov These models are trained on datasets of experimentally validated m5C sites and can identify key sequence features and structural motifs associated with this modification. nih.gov For instance, the m5CRegpred framework uses machine learning to predict the substrates of m5C writer and reader proteins. mdpi.com

Table 2: Bioinformatics Resources for 5-Methylcytidine Research
ResourceDescriptionKey Features
m5C-AtlasA comprehensive database for the collection and annotation of RNA 5-methylcytosine. nih.govoup.comContains a large number of m5C sites from multiple species identified by base-resolution technologies; provides information on condition-specific methylation levels and evolutionary conservation. nih.govoup.com
MODOMICSA database of RNA modifications that includes information on the chemical structures, biosynthetic pathways, and enzymes related to m5C. genesilico.plProvides a broad overview of various RNA modifications. genesilico.pl
CHEUIA deep learning tool for the detection of m6A and m5C from Nanopore direct RNA sequencing data. github.comrna-seqblog.comEnables single-molecule and single-nucleotide resolution analysis of RNA methylation. github.comrna-seqblog.com

In addition to prediction, bioinformatics databases play a crucial role in aggregating and annotating m5C data. The m5C-Atlas is a comprehensive database that collects and annotates RNA m5C sites from various species, identified through high-resolution sequencing technologies. nih.govoup.com Such resources are invaluable for researchers to explore the distribution and potential functions of m5C across the transcriptome.

Future computational efforts will likely focus on developing models that can not only predict the location of m5C sites but also their functional impact. This could include predicting how a specific m5C modification might alter RNA structure, its interaction with RNA-binding proteins, or its ultimate effect on gene expression. Integrating data from multiple sources, such as sequencing data, protein-RNA interaction data, and gene expression data, will be key to building these predictive models. The synergy between advanced experimental techniques and sophisticated computational analysis will be pivotal in fully elucidating the epitranscriptomic code and the role of 5-mCMP within it.

Q & A

Q. What computational tools are available to predict the structural impact of 5-methylcytidine modifications on RNA-protein binding?

  • Answer: Molecular dynamics (MD) simulations (e.g., AMBER, GROMACS) and docking software (e.g., AutoDock Vina) model methyl group effects on RNA flexibility and binding pockets. Tools like PyMOL visualize steric clashes or hydrogen bond disruptions. For example, methylated cytidine in tRNA loops reduces flexibility, enhancing Dnmt2 binding affinity by ~2 kcal/mol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.